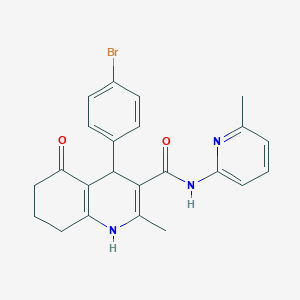
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BMH-21, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMH-21 has been shown to have anticancer properties and is currently being studied for its potential use in cancer treatment.
作用機序
The exact mechanism of action of 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting the activity of Hsp90, 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide disrupts the function of these oncogenic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce autophagy, which is a process by which cells break down and recycle damaged or unwanted components. 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to induce apoptosis, which is a form of programmed cell death that is important for maintaining tissue homeostasis.
実験室実験の利点と制限
One advantage of using 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its potency and specificity. 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have potent anticancer activity against a variety of cancer cell lines, making it a valuable tool for studying cancer biology. However, one limitation of using 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its synthetic nature, which may limit its applicability in certain experimental systems.
将来の方向性
There are several future directions for research on 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of interest is the development of 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide analogs that may have improved pharmacokinetic properties or increased potency. Another area of interest is the investigation of the potential use of 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in combination with other anticancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and to identify potential biomarkers that may be used to predict response to treatment.
合成法
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic compound that can be prepared using a multistep process. The synthesis of 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 4-bromoaniline with 2-methylpyridine-6-carboxylic acid to form the intermediate product, which is then cyclized to form the final product.
科学的研究の応用
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to inhibit the growth of cancer cells in vivo in animal models.
特性
製品名 |
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
分子式 |
C23H22BrN3O2 |
分子量 |
452.3 g/mol |
IUPAC名 |
4-(4-bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22BrN3O2/c1-13-5-3-8-19(25-13)27-23(29)20-14(2)26-17-6-4-7-18(28)22(17)21(20)15-9-11-16(24)12-10-15/h3,5,8-12,21,26H,4,6-7H2,1-2H3,(H,25,27,29) |
InChIキー |
UINOOXZLTWGXGH-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CCC3)C |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Br)C(=O)CCC3)C |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)










